

Synthesis of Bactobolin C Derivatives for Preclinical Research: An Application Guide

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Compound of Interest

Compound Name: *Bactobolin C*

Cat. No.: *B15562639*

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis and evaluation of **Bactobolin C** derivatives. Bactobolins are a class of polyketide-peptide antibiotics with potent antitumor and antibacterial properties.[1] This guide focuses on the chemical synthesis of **Bactobolin C** analogs, providing methodologies for key reactions and data on their biological activities to support further research and development.

Synthetic Strategy Overview

The total synthesis of **Bactobolin C** derivatives can be approached through a convergent strategy, adapting established routes for the synthesis of Bactobolin A.[2][3] The core scaffold is typically constructed through a series of key chemical transformations, allowing for the introduction of diversity at various positions to explore structure-activity relationships (SAR). Modifications at the C-3 position, in particular, have been shown to significantly influence the biological activity of these compounds.[4][5]

A logical workflow for the synthesis of **Bactobolin C** derivatives is outlined below. This workflow commences from a readily available chiral starting material, (-)-quinic acid, and proceeds through several key stages to yield the final compounds.



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Caption: Synthetic workflow for **Bactobolin C** derivatives.

Experimental Protocols

Detailed methodologies for the key synthetic transformations are provided below. These protocols are based on established literature procedures and can be adapted for the synthesis of various **Bactobolin C** derivatives.

Stereoselective Vinylogous Mukaiyama Aldol Reaction

This reaction is a crucial step for introducing the dichloromethyl group with the desired stereochemistry.

Materials:

- Enone Intermediate
- (E)-(3,3-dichloro-2-oxopropoxy)triisopropylsilane
- Titanium tetrachloride (TiCl₄)
- Dichloromethane (DCM), anhydrous
- Diisopropylethylamine (DIPEA)
- Saturated aqueous sodium bicarbonate (NaHCO₃)
- Brine

- Anhydrous magnesium sulfate (MgSO_4)
- Argon or Nitrogen atmosphere

Procedure:

- Dissolve the enone intermediate in anhydrous DCM under an inert atmosphere.
- Cool the solution to $-78\text{ }^\circ\text{C}$.
- Add DIPEA, followed by the slow addition of TiCl_4 .
- Stir the mixture at $-78\text{ }^\circ\text{C}$ for 30 minutes.
- Add a solution of (E)-(3,3-dichloro-2-oxopropoxy)triisopropylsilane in anhydrous DCM dropwise.
- Stir the reaction mixture at $-78\text{ }^\circ\text{C}$ for 4 hours.
- Quench the reaction by the addition of saturated aqueous NaHCO_3 .
- Allow the mixture to warm to room temperature and extract with DCM.
- Wash the combined organic layers with brine, dry over anhydrous MgSO_4 , and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to yield the desired stereoselective aldol adduct.

Rhodium-Catalyzed C-H Amination

This intramolecular reaction is employed to install the nitrogen functionality at the C4 position, forming a key oxazolidinone intermediate.

Materials:

- Saturated Ketone with a carbamate moiety
- Rhodium(II) acetate dimer ($\text{Rh}_2(\text{OAc})_4$) or other suitable rhodium catalyst

- Iodosylbenzene diacetate ($\text{PhI}(\text{OAc})_2$) or other suitable oxidant
- Magnesium oxide (MgO)
- Benzene or Toluene, anhydrous
- Argon or Nitrogen atmosphere

Procedure:

- To a solution of the saturated ketone substrate in anhydrous benzene, add MgO and the rhodium catalyst.
- Heat the mixture to reflux under an inert atmosphere.
- Add the oxidant portionwise over a period of 1-2 hours.
- Continue to reflux the reaction mixture for an additional 2-4 hours, monitoring the reaction progress by TLC.
- Cool the reaction mixture to room temperature and filter through a pad of Celite.
- Concentrate the filtrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to afford the oxazolidinone intermediate.

Intramolecular Alkoxyacylation

This cyclization step is utilized to form the bicyclic lactone core of the Bactobolin scaffold.

Materials:

- Oxazolidinone intermediate with a hydroxyl group
- Sodium hydride (NaH), 60% dispersion in mineral oil
- Triphosgene or other suitable carbonyl source

- Tetrahydrofuran (THF), anhydrous
- Argon or Nitrogen atmosphere

Procedure:

- Suspend NaH in anhydrous THF under an inert atmosphere and cool to 0 °C.
- Add a solution of the oxazolidinone intermediate in anhydrous THF dropwise.
- Stir the mixture at 0 °C for 30 minutes.
- Add a solution of triphosgene in anhydrous THF dropwise.
- Allow the reaction to warm to room temperature and stir for 12-16 hours.
- Carefully quench the reaction with saturated aqueous ammonium chloride (NH₄Cl).
- Extract the mixture with ethyl acetate.
- Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to obtain the bicyclic lactone.

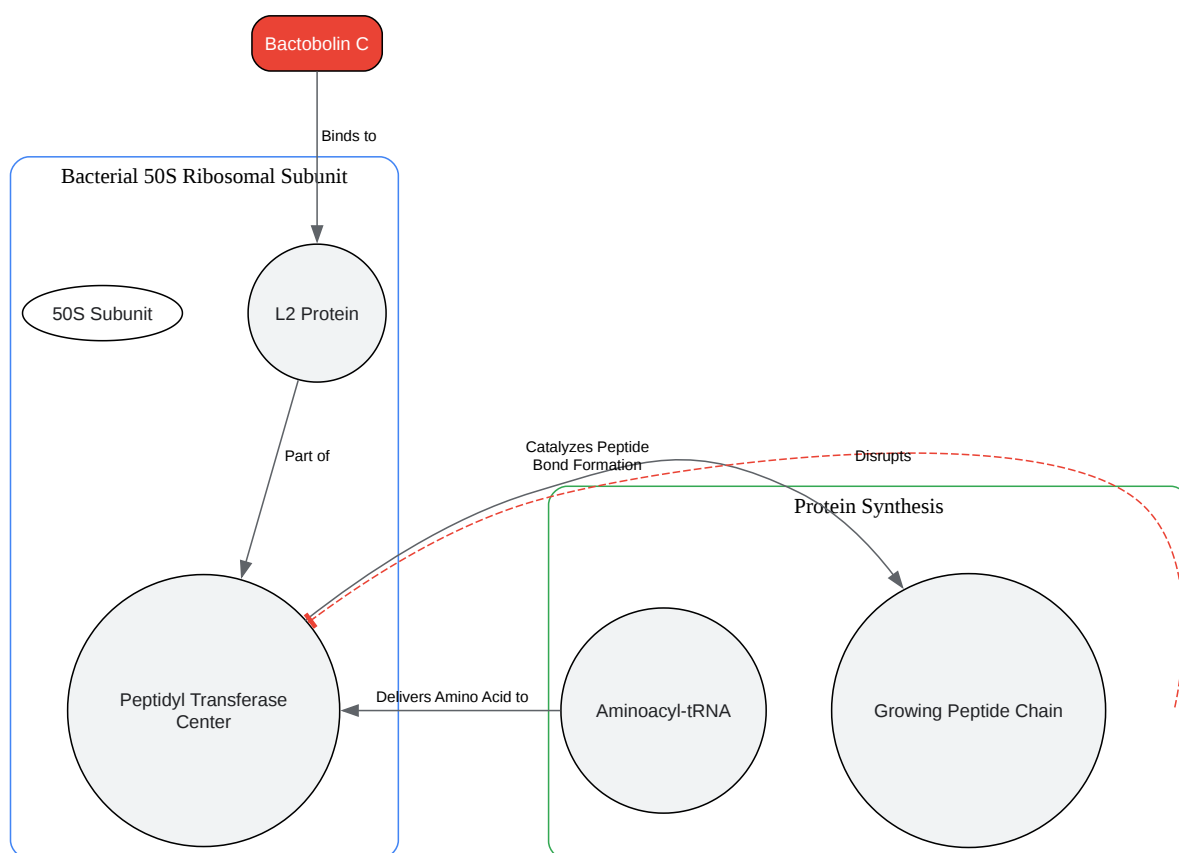
Biological Activity of Bactobolin C and Derivatives

Bactobolin C and its derivatives exhibit a range of antibacterial and cytotoxic activities. The following table summarizes available quantitative data for Bactobolin A, B, and C to provide a baseline for comparison. Further screening of novel derivatives is necessary to establish a comprehensive SAR.

Compound	Organism/Cell Line	MIC (µg/mL)	IC ₅₀ (µg/mL)	Reference
Bactobolin A	Bacillus subtilis	0.25		
Staphylococcus aureus	0.5			
Escherichia coli	4			
Pseudomonas aeruginosa	32			
Mouse Fibroblasts	0.35			
Bactobolin B	Bacillus subtilis	>128		
Staphylococcus aureus	>128			
Escherichia coli	>128			
Pseudomonas aeruginosa	>128			
Mouse Fibroblasts	1.5			
Bactobolin C	Bacillus subtilis	0.5		
Staphylococcus aureus	1			
Escherichia coli	8			
Pseudomonas aeruginosa	64			
Mouse Fibroblasts	0.7			

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

The primary mechanism of action for Bactobolins is the inhibition of bacterial protein synthesis. This is achieved by binding to the 50S ribosomal subunit, specifically targeting the L2 ribosomal protein. This interaction disrupts the peptidyl transferase center, thereby halting peptide bond formation and leading to bacterial cell death.



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Caption: Mechanism of **Bactobolin C** action on the bacterial ribosome.

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